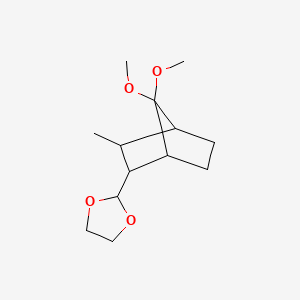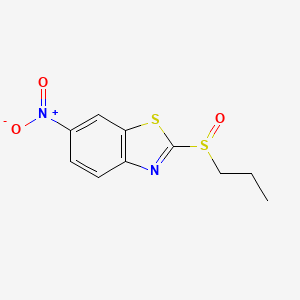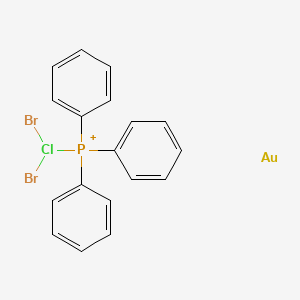
2,3,4,5,6-Pentabromobenzene-1-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4,5,6-Pentabromobenzene-1-thiol is a brominated aromatic compound with the molecular formula C6HBr5SH. This compound is characterized by the presence of five bromine atoms attached to a benzene ring and a thiol group (-SH) at the first position. Brominated compounds like this compound are often used in various industrial applications due to their flame-retardant properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5,6-Pentabromobenzene-1-thiol typically involves the bromination of benzene derivatives. One common method is the bromination of benzene using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The thiol group can be introduced through a nucleophilic substitution reaction using thiolating agents like thiourea or hydrogen sulfide (H2S) under controlled conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale bromination processes. The reaction is carried out in reactors equipped with cooling systems to manage the exothermic nature of the bromination reaction. The product is then purified through crystallization or distillation to obtain the desired compound with high purity .
Análisis De Reacciones Químicas
Types of Reactions
2,3,4,5,6-Pentabromobenzene-1-thiol undergoes several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The bromine atoms can be reduced to form less brominated derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Less brominated benzene derivatives.
Substitution: Benzene derivatives with different functional groups replacing the bromine atoms.
Aplicaciones Científicas De Investigación
2,3,4,5,6-Pentabromobenzene-1-thiol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard for analytical methods.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized as a flame retardant in various materials, including textiles and plastics.
Mecanismo De Acción
The mechanism of action of 2,3,4,5,6-Pentabromobenzene-1-thiol involves its interaction with molecular targets through its thiol group and bromine atoms. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The bromine atoms can participate in halogen bonding and other non-covalent interactions, influencing the compound’s reactivity and biological activity .
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4,5-Pentabromobenzene: Similar structure but lacks the thiol group.
2,3,4,5,6-Pentabromobenzyl alcohol: Contains a hydroxyl group instead of a thiol group.
Decabromodiphenylethane: Contains two benzene rings with multiple bromine atoms.
Uniqueness
2,3,4,5,6-Pentabromobenzene-1-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and potential biological activity compared to other brominated benzene derivatives .
Propiedades
Número CAS |
38049-51-3 |
|---|---|
Fórmula molecular |
C6HBr5S |
Peso molecular |
504.7 g/mol |
Nombre IUPAC |
2,3,4,5,6-pentabromobenzenethiol |
InChI |
InChI=1S/C6HBr5S/c7-1-2(8)4(10)6(12)5(11)3(1)9/h12H |
Clave InChI |
UTLUYJULFYZZTK-UHFFFAOYSA-N |
SMILES canónico |
C1(=C(C(=C(C(=C1Br)Br)Br)Br)Br)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


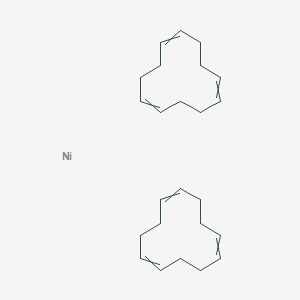
![14,16-dioxo-15-oxa-9,10-diazatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,8,11-pentaene-11,12-dicarboxylic acid](/img/structure/B14679206.png)
![1,5-Dihydrospiro[2,4-benzodithiepine-3,1'-cyclohexane]](/img/structure/B14679213.png)



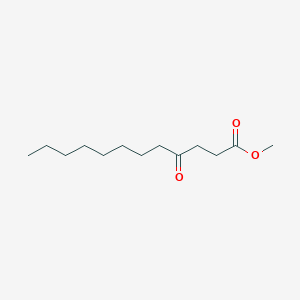
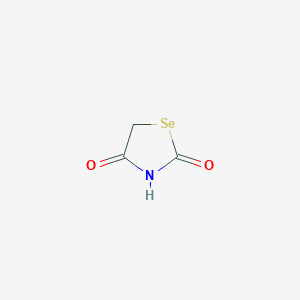
![Acetic acid;2,6-dichloro-4-[2-(3,5-dichloro-4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B14679256.png)


